Cas no 1699295-68-5 (3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene)

3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene structure
1699295-68-5 structure
Product Name:3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene
CAS No:1699295-68-5
MF:C9H10N4
MW:174.20250082016
CID:5706412
PubChem ID:136840847
Update Time:2025-10-29

3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene Chemical and Physical Properties

Names and Identifiers

    • 1699295-68-5
    • 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
    • EN300-1119317
    • Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, 1,2,3,4-tetrahydro-
    • 3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene
    • Inchi: 1S/C9H10N4/c1-3-7-8(10-4-1)12-13-6-2-5-11-9(7)13/h1,3-4,11H,2,5-6H2
    • InChI Key: ZYQBFZXVWLIHNJ-UHFFFAOYSA-N
    • SMILES: N12C(=C3C=CC=NC3=N1)NCCC2

Computed Properties

  • Exact Mass: 174.090546336g/mol
  • Monoisotopic Mass: 174.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 42.7Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 423.0±25.0 °C(Predicted)
  • pka: 5.93±0.20(Predicted)

3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene Pricemore >>

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3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene Related Literature

Additional information on 3,7,8,10-tetraazatricyclo7.4.0.0,2,7trideca-1,8,10,12-tetraene

3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene: A Comprehensive Overview

3,7,8,10-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene (CAS No: 1699295-68-5) is a highly specialized compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with nitrogen heteroatoms incorporated into its framework. The tetraaza designation highlights the presence of four nitrogen atoms within the molecule's structure.

The molecular structure of 3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8,10,12-tetraene is characterized by a tricyclic system with fused rings and multiple conjugated double bonds. The tricyclo[7.4.0.0²⁷] notation indicates the specific arrangement of the rings and their connectivity. This compound exhibits a high degree of conjugation and aromaticity due to its extended π-systems and nitrogen atoms acting as electron-withdrawing groups.

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as X-ray crystallography and computational modeling (e.g., DFT calculations). Researchers have explored its electronic properties for potential applications in optoelectronic devices and as a precursor for advanced materials like graphene analogs or coordination polymers.

The synthesis of 3,7,8,10-tetraazatricyclo[7.4.0.0²⁷]trideca-1,8,10,tetraene involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity levels. Key steps include cyclization reactions under thermal or photochemical conditions and subsequent functionalization to introduce substituents for tailoring properties.

One of the most promising applications of this compound lies in its use as a building block for constructing two-dimensional (2D) materials with tailored electronic properties. By integrating 3D tricyclic systems into extended networks through metal coordination or covalent bonding strategies researchers aim to develop materials with enhanced conductivity and stability.

In addition to its role in materials science this compound has shown potential in medicinal chemistry as a scaffold for designing bioactive molecules with specific pharmacological profiles due to its ability to engage in π–π interactions and hydrogen bonding.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 3D tricyclic systems such as this compound enabling more accurate predictions about their behavior under various conditions.

In conclusion 3D tricyclic systems like 3D tricyclo systems represented by CAS No: 1699295-68-5 continue to be a focal point for interdisciplinary research efforts aiming to unlock their full potential across diverse scientific domains.

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